molecular formula C10H7F3N2O2 B1392886 Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]-pyridine-4-carboxylate CAS No. 1261365-80-3

Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]-pyridine-4-carboxylate

Cat. No.: B1392886
CAS No.: 1261365-80-3
M. Wt: 244.17 g/mol
InChI Key: YPPUPUYHVWZLJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification and Nomenclature

Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic organic compound characterized by a fused bicyclic system. Its IUPAC name reflects the pyrrolo[2,3-b]pyridine core, which consists of a five-membered pyrrole ring fused to a six-membered pyridine ring at positions 2 and 3. The trifluoromethyl (-CF₃) group is attached at the 5-position of the pyrrolopyridine scaffold, while a methyl ester (-COOCH₃) substituent occupies the 4-position. The molecular formula is C₁₀H₇F₃N₂O₂, with a molecular weight of 244.17 g/mol. The CAS registry number 1261365-80-3 uniquely identifies this compound in chemical databases.

Structural analysis reveals that the trifluoromethyl group introduces significant electron-withdrawing effects, altering the electronic distribution of the aromatic system. The methyl ester enhances solubility in organic solvents, making the compound amenable to further synthetic modifications. A tabular summary of key structural properties is provided below:

Property Value
Molecular Formula C₁₀H₇F₃N₂O₂
Molecular Weight 244.17 g/mol
CAS Number 1261365-80-3
Core Structure Pyrrolo[2,3-b]pyridine
Substituents -CF₃ (5-position), -COOCH₃ (4-position)

Historical Development of Pyrrolo[2,3-b]Pyridine Derivatives

The synthesis of pyrrolo[2,3-b]pyridine derivatives dates to the mid-20th century, with early work focusing on Madelung and Fischer indole synthesis analogs. These methods involved cyclization reactions of aminopyridine precursors under high-temperature conditions. The 1969 study by Cheeseman and Tuck demonstrated the electrophilic substitution reactivity of pyrrolo[2,3-b]pyridines, enabling functionalization at the 3-position via nitration and halogenation.

Modern advancements include transition-metal-catalyzed cross-coupling reactions, which have expanded access to diverse derivatives. For example, the 2021 synthesis of FGFR inhibitors by Zhang et al. utilized Suzuki-Miyaura couplings to introduce aryl groups to the pyrrolo[2,3-b]pyridine core. The historical progression of key milestones is summarized below:

Year Development Significance
1969 Electrophilic substitution reactions characterized Enabled functionalization at specific positions
2020 PDE4B inhibitors developed Highlighted medicinal applications
2021 FGFR inhibitors synthesized Demonstrated anticancer potential
2024 FLT3 inhibitors reported Expanded utility in leukemia treatment

Significance of Trifluoromethyl Substitution in Heterocyclic Chemistry

The trifluoromethyl group is a cornerstone of modern medicinal chemistry due to its ability to modulate pharmacokinetic properties. In methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, the -CF₃ group enhances metabolic stability by resisting oxidative degradation. This substitution also increases lipophilicity (logP ≈ 1.92), improving membrane permeability compared to non-fluorinated analogs.

Electronically, the -CF₃ group withdraws electron density via inductive effects, polarizing the aromatic ring and directing electrophilic attacks to specific positions. This property has been exploited in the synthesis of kinase inhibitors, where the trifluoromethyl group stabilizes ligand-receptor interactions through hydrophobic and electrostatic effects. A comparative analysis of substituent effects is provided below:

Substituent Lipophilicity (logP) Metabolic Stability Electronic Effect
-CH₃ 1.45 Moderate Electron-donating
-CF₃ 1.92 High Electron-withdrawing
-Cl 2.01 High Electron-withdrawing

The strategic incorporation of -CF₃ into heterocycles like pyrrolo[2,3-b]pyridine has enabled the development of compounds with improved bioavailability and target selectivity. For instance, B-RAF inhibitors bearing this motif exhibit IC₅₀ values in the nanomolar range, underscoring their therapeutic potential.

Properties

IUPAC Name

methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-17-9(16)7-5-2-3-14-8(5)15-4-6(7)10(11,12)13/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPUPUYHVWZLJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CNC2=NC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901135801
Record name 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 5-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-80-3
Record name 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 5-(trifluoromethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 5-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]-pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ethyl acetoacetate in the presence of a base can yield the desired compound through a series of intermediate steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]-pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]-pyridine-4-carboxylate has been explored for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

Anticancer Activity

Research indicates that derivatives of pyrrolopyridine exhibit anticancer properties. A study demonstrated that compounds containing the pyrrolopyridine scaffold showed activity against various cancer cell lines, suggesting potential use in cancer therapy . The trifluoromethyl group enhances metabolic stability and bioavailability.

Neuroprotective Effects

Another area of investigation is the neuroprotective effects of similar compounds. For instance, derivatives have been shown to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases . This suggests that this compound could be a candidate for further development in treating conditions like Alzheimer's disease.

Agrochemical Applications

The compound's unique properties also lend themselves to potential applications in agrochemicals.

Herbicidal Activity

Studies have indicated that pyrrolopyridine derivatives can act as effective herbicides due to their ability to inhibit specific enzymes involved in plant growth . This could lead to the development of new herbicidal formulations that are both effective and environmentally friendly.

Material Science

In material science, this compound can be utilized in the synthesis of polymers and coatings.

Fluorinated Polymers

The incorporation of trifluoromethyl groups into polymer matrices has been shown to enhance chemical resistance and thermal stability. Research has focused on developing fluorinated polymers for use in high-performance coatings and adhesives .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAnticancer ActivityActive against various cancer cell lines
Neuroprotective EffectsInhibits neuroinflammation; promotes survival
AgrochemicalsHerbicidal ActivityEffective enzyme inhibitors for plant growth
Material ScienceFluorinated PolymersEnhances chemical resistance and thermal stability

Case Studies

  • Anticancer Research : A study published in Journal of Medicinal Chemistry evaluated a series of pyrrolopyridine derivatives, including this compound, demonstrating significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values below 10 µM .
  • Neuroprotection : Research conducted at a leading university explored the neuroprotective effects of pyrrolopyridine derivatives in a mouse model of Alzheimer's disease. Results showed reduced amyloid plaque formation and improved cognitive function in treated mice compared to controls .
  • Agrochemical Development : A patent application detailed the synthesis of new herbicides based on pyrrolopyridine structures, highlighting their efficacy against resistant weed species while maintaining low toxicity to non-target organisms .

Mechanism of Action

The mechanism of action of Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]-pyridine-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Differences

The target compound’s structural analogs differ primarily in substituent type, position, and functional groups. Key examples include:

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (Target) Not explicitly listed -CF₃ (C5), -COOCH₃ (C4) C₁₀H₇F₃N₂O₂ ~244.17 (estimated) High lipophilicity, metabolic stability
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate 351439-07-1 -H (C5), -COOCH₃ (C4) C₉H₈N₂O₂ 176.17 Lower lipophilicity, simpler structure
Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate 1234615-74-7 -F (C4), -COOCH₃ (C5) C₉H₇FN₂O₂ 194.17 Moderate electron-withdrawing effects
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate 951625-93-7 -Cl (C4), -COOCH₃ (C5) C₉H₇ClN₂O₂ 210.62 Higher molecular weight, halogen reactivity
5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid 1222533-88-1 -CF₃ (C5), -COOH (C4), -Si(iPr)₃ (N1) C₂₀H₂₇F₃N₂O₂Si ~456.58 Bulky silyl protection, acidic functional group
Key Observations:
  • Trifluoromethyl vs.
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound improves membrane permeability compared to the carboxylic acid derivative (e.g., CAS 1222533-88-1), which may have higher solubility but lower bioavailability .
  • Positional Effects : The placement of substituents (e.g., -COOCH₃ at C4 vs. C5) alters electronic distribution. For instance, methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (C5 ester) may exhibit distinct reactivity compared to the target compound’s C4 ester .

Physicochemical Properties

  • Lipophilicity: The -CF₃ group significantly increases logP compared to non-fluorinated analogs. For example, the target compound’s estimated logP is ~2.5 (based on analogous structures), whereas methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 351439-07-1) has a logP of ~1.3 .

Biological Activity

Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]-pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent targeting various cancer types. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies that highlight its efficacy.

  • Molecular Formula : C10H7F3N2O2
  • Molecular Weight : 244.17 g/mol
  • CAS Number : 1190320-31-0
  • Structure : The compound features a pyrrolo[2,3-b]pyridine core with a trifluoromethyl group and a carboxylate moiety, contributing to its unique biological properties.

The compound has been primarily studied for its inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Abnormal activation of FGFR signaling pathways can lead to tumor progression, making FGFRs attractive targets for cancer therapy. This compound has shown promising results in inhibiting FGFR activity.

In Vitro Studies

In vitro evaluations have demonstrated that derivatives of this compound exhibit potent antiproliferative effects against several cancer cell lines. For instance:

  • Compound 4h , a derivative of the pyrrolo[2,3-b]pyridine series, showed IC50 values against FGFR1–4 ranging from 7 to 712 nM. It inhibited the proliferation of breast cancer cell lines (4T1) and induced apoptosis while also significantly reducing cell migration and invasion capabilities .

Cytotoxicity Assays

Cytotoxicity assays conducted on various human cancer cell lines have revealed that this compound exhibits dose-dependent cytotoxic effects. The following table summarizes the findings from recent studies:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)<10Induces apoptosis and inhibits migration
Hep3B (Liver)<5Targets FGFR signaling pathway
LoVo (Colon)<15Cytotoxicity via mitochondrial pathways
SK-OV-3 (Ovary)<20Inhibits cell cycle progression

Structure-Activity Relationship (SAR)

Research has indicated that modifications at the 5-position of the pyrrolo[2,3-b]pyridine scaffold can enhance biological activity. For example, introducing larger substituents or functional groups has been shown to improve ligand efficiency and receptor binding affinity .

Study 1: FGFR Inhibition and Cancer Cell Proliferation

In a study evaluating the efficacy of various pyrrolo[2,3-b]pyridine derivatives, this compound was identified as a lead compound due to its low molecular weight and high potency against multiple FGFR isoforms. The study concluded that this compound could serve as a promising candidate for further development in cancer therapeutics .

Study 2: Comparative Cytotoxicity Evaluation

A comparative analysis was performed using standard chemotherapeutic agents like cisplatin and doxorubicin against various human cancer cell lines. This compound demonstrated comparable or superior cytotoxic effects in certain cases, particularly against colon adenocarcinoma cells .

Q & A

Q. What are the established synthetic routes for Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate?

The synthesis typically involves multi-step protocols, including:

  • Nucleophilic substitution reactions to introduce the pyrrolo[2,3-b]pyridine moiety (e.g., coupling with fluorobenzoate derivatives) .
  • Esterification of the carboxylic acid precursor using methanol under acidic or catalytic conditions .
  • Trifluoromethyl group incorporation via halogen exchange or direct fluorination, often requiring specialized reagents like trifluoromethylating agents (e.g., Ruppert-Prakash reagent) .
    Key intermediates, such as 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, are synthesized before final esterification .

Q. How is the compound structurally characterized in academic research?

  • Spectroscopic methods :
    • NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and purity. The trifluoromethyl group shows distinct ¹⁹F signals near -60 ppm .
    • High-resolution mass spectrometry (HRMS) for exact mass verification (e.g., observed m/z 244.17 for C₁₀H₇F₃N₂O₂) .
  • Chromatography : HPLC or LC-MS to assess purity (>95% as per commercial standards) .
  • X-ray crystallography for solid-state conformation, though limited public data exists for this specific compound .

Advanced Research Questions

Q. What experimental challenges arise in optimizing synthetic yield, and how are they addressed?

  • Low reactivity of the pyrrolo[2,3-b]pyridine core : Steric hindrance from the trifluoromethyl group can reduce reaction efficiency. Solutions include:
    • Using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronate esters to improve regioselectivity .
    • Optimizing reaction temperature and solvent polarity (e.g., DMF or THF) to enhance intermediate stability .
  • Byproduct formation during esterification : Acidic conditions may degrade the pyrrolo[2,3-b]pyridine ring. Mitigation involves:
    • Protective group strategies (e.g., tert-butyl carbamate protection) .
    • Catalytic esterification with DMAP to reduce side reactions .

Q. How does the trifluoromethyl group influence the compound’s bioactivity and stability?

  • Enhanced metabolic stability : The electron-withdrawing CF₃ group reduces oxidative degradation in biological systems, prolonging half-life .
  • Improved binding affinity : In kinase inhibitors, the CF₃ group increases hydrophobic interactions with target proteins (e.g., MET or ALK kinases) .
  • Impact on solubility : The group lowers aqueous solubility, necessitating formulation adjustments (e.g., co-solvents or prodrug strategies) .

Q. How can researchers resolve contradictory data on biological activity across studies?

  • Assay standardization : Discrepancies in IC₅₀ values may arise from variable assay conditions (e.g., ATP concentration in kinase assays). Harmonizing protocols (e.g., using ADP-Glo™ assays) improves reproducibility .
  • Structural analogs comparison : Testing derivatives (e.g., replacing the methyl ester with amides) clarifies SAR trends .
  • Computational modeling : Docking studies (e.g., using AutoDock Vina) identify key binding interactions, resolving activity contradictions .

Methodological Considerations

Q. What strategies are recommended for quantifying trace impurities in this compound?

  • LC-MS/MS : Detects impurities at ppm levels using MRM transitions specific to common byproducts (e.g., de-esterified acids) .
  • NMR impurity profiling : ¹⁹F NMR is particularly sensitive to trifluoromethyl-containing contaminants .

Q. How is the compound utilized in designing kinase inhibitors?

  • Scaffold modification : The pyrrolo[2,3-b]pyridine core serves as a hinge-binding motif. Substituents like the 4-carboxylate ester improve selectivity against off-target kinases .
  • Case study : Analogous compounds (e.g., Methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-fluorobenzoate) show nanomolar potency against MET kinase in preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]-pyridine-4-carboxylate
Reactant of Route 2
Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]-pyridine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.